molecular formula C15H18N2O2S B2397891 ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1207038-53-6

ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2397891
CAS No.: 1207038-53-6
M. Wt: 290.38
InChI Key: FNEOJHVULWYABH-UHFFFAOYSA-N
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Description

Ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring an imidazole core substituted with a p-tolyl group (para-methylphenyl) at position 5 and a methyl group at position 1. This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-19-14(18)10-20-15-16-9-13(17(15)3)12-7-5-11(2)6-8-12/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEOJHVULWYABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines in the presence of catalysts. One common method involves the reaction of 1-methyl-5-(p-tolyl)-1H-imidazole-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The ethyl ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has been investigated for its potential antimicrobial and anticancer activities. Several studies have highlighted its efficacy against various cancer cell lines, indicating promising therapeutic applications.

Anticancer Research

Recent studies have shown that derivatives of imidazole compounds exhibit significant cytotoxic effects on cancer cells. For instance, the compound was tested against human cancer cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results demonstrated that it could inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy .

Cell Line IC50 Value (µM) Reference
HepG222.8 ± 1.2
HeLa28.9 ± 2.2
MCF-716.7 ± 1.5

Industrial Applications

In addition to its potential therapeutic uses, this compound can be utilized in the development of new materials or as intermediates in the synthesis of other chemical compounds. Its properties make it suitable for:

  • Pharmaceutical Manufacturing : As a precursor for developing new anticancer agents.
  • Chemical Synthesis : In the production of other functionalized imidazole derivatives that may have diverse applications in medicinal chemistry.

Case Studies

Several case studies have documented the efficacy of similar compounds derived from imidazole in clinical settings:

  • Study on Anticancer Activity : A recent study evaluated various imidazole derivatives against multiple cancer cell lines, demonstrating significant cytotoxicity and potential as lead compounds for drug development .
  • Antimicrobial Properties : Other research has explored the antimicrobial effects of related compounds, suggesting that modifications to the imidazole structure can enhance activity against bacterial strains, making it relevant for antibiotic development .

Mechanism of Action

The mechanism of action of ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. The thiol group can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-((4-aminophenyl)thio)acetate and Ethyl 2-((3-aminophenyl)thio)acetate

These compounds (8a,b in ) share the thioacetate-ester backbone but differ in the substituent on the phenyl ring (amino groups at para or meta positions). Their synthesis involves S-alkylation of aminobenzenethiols with chloroethylacetate in DMF using K₂CO₃ as a base at room temperature. This method yields high-purity products after flash chromatography (eluent: AcOEt/Hexane 3:7) . In contrast, the target compound likely requires substitution of p-tolyl-containing imidazole-2-thiol with ethyl chloroacetate under similar conditions.

6-((4-Methoxyphenyl)amino)-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2f)

This pyrimidinone derivative () features a thioether linkage and aryl substituents. Its synthesis involves S-alkylation followed by cyclization in concentrated H₂SO₄ at 80°C for 24 hours. The yield (78.5%) and melting point (215.8–217.7°C) highlight the stability of thioether-containing heterocycles under acidic conditions .

Physicochemical Properties

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (HRMS)
Target Compound Imidazole 1-Me, 5-p-tolyl, 2-SCH₂COOEt Not reported Not reported Not available
Ethyl 2-((4-aminophenyl)thio)acetate Benzene 4-NH₂, SCH₂COOEt Not reported High HRMS: m/z calculated for C₁₀H₁₃NO₂S
Compound 2f () Pyrimidinone 4-MeO-C₆H₄-NH, 2-SCH₂CO-C₆H₄-NO₂ 215.8–217.7 78.5 HRMS: m/z 413.0920 (found: 413.0948)
C2 () Imidazole 3-Cl-benzothiophene, 4-(4-N,N-dimethylaminobenzylidene) Not reported Not reported Spectral data in Table 1

Key Observations :

  • Thioether-linked compounds generally exhibit moderate-to-high thermal stability, as seen in the pyrimidinone derivative (m.p. >200°C).
  • Aryl substituents (e.g., p-tolyl, nitro, methoxy) influence solubility and crystallinity. For instance, electron-withdrawing groups (e.g., –NO₂ in 2f) may lower melting points compared to electron-donating groups (e.g., –Me in the target compound).

Biological Activity

Ethyl 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound classified as an imidazole derivative. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 290.4 g/mol
  • CAS Number : 1207038-53-6

The compound features an imidazole ring substituted with both p-tolyl and methyl groups, along with an ethyl thioacetate moiety. This unique structure contributes to its distinct chemical and biological properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of 1-methyl-5-(p-tolyl)-1H-imidazole-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate.
  • Solvent : The reaction is generally conducted in acetonitrile under reflux conditions.

This method allows for the efficient production of the compound, which can be further purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC) .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth.

Key Findings :

  • The compound demonstrated Minimum Inhibitory Concentration (MIC) values comparable to established antimicrobial agents.
  • Inhibition zones were observed against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. The imidazole core is known for its pharmacological activities, making it a candidate for anticancer drug development.

Case Studies :

  • Cytotoxicity Assays : this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective cell growth inhibition.
  • Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms involved .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is presented in the following table:

Compound NameStructural FeaturesBiological Activity Profile
Ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetateLacks methyl substitutionDifferent cytotoxicity profile
Ethyl 2-((1-phenyl-1H-imidazol-2-yl)thio)acetateLacks p-tolyl groupMay affect binding affinity
Ethyl 2-thioacetate derivativesVarying substitutionsDiverse pharmacological activities

Q & A

Q. Optimization Strategies :

  • Use continuous flow reactors for scalability and reduced side reactions .
  • Adjust solvent polarity (e.g., DMF vs. ethanol) to control reaction kinetics .
  • Monitor reaction progress via TLC or HPLC to identify optimal termination points .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl, p-tolyl groups) and thioacetate linkage. Aromatic protons appear at δ 7.2–7.8 ppm, while the methyl group on imidazole resonates at δ 3.6–3.8 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 314.4 (C₁₇H₁₈N₂O₂S) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves anisotropic displacement parameters and packing motifs. Example: C–S bond length ~1.81 Å .

How do structural modifications (e.g., substituent variations) influence biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Substituent ModificationBiological Activity ChangeKey Reference
Methyl → Allyl (imidazole N1)Reduced cytotoxicity (IC₅₀ > 50 μM)
p-Tolyl → 3-NitrophenylEnhanced antimicrobial activity
Ethyl ester → Methyl esterImproved solubility, lower logP

Q. Methodological Approach :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity shifts with substituent changes .
  • Compare IC₅₀ values across analogs in standardized assays (e.g., MTT for cytotoxicity) .

How can researchers resolve contradictions in reported cytotoxicity data across studies?

Advanced Research Question
Common discrepancies arise from:

  • Assay Variability : MTT vs. trypan blue exclusion may yield differing viability metrics .
  • Cell Line Specificity : Activity against MCF-7 (breast cancer) vs. HepG2 (liver cancer) varies due to membrane transporter expression .

Q. Resolution Strategies :

  • Standardize protocols (e.g., ISO 10993-5 for cytotoxicity testing) .
  • Validate results using orthogonal assays (e.g., flow cytometry for apoptosis) .
  • Report full experimental conditions (e.g., serum concentration, incubation time) .

What computational tools are recommended for studying interactions with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) : GROMACS or AMBER to simulate binding stability with enzymes (e.g., cyclooxygenase-2) .
  • Density Functional Theory (DFT) : Gaussian 16 to calculate frontier molecular orbitals and predict redox activity .
  • Pharmacophore Modeling : Schrödinger Suite to identify critical interaction motifs (e.g., hydrogen bonds with thiazole synthase) .

How can crystallographic data be refined to resolve disorder in the imidazole ring?

Advanced Research Question

  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement in SHELXL : Apply ISOR and DELU restraints to manage thermal motion anisotropy .
  • Validation : Check using checkCIF/PLATON to flag unresolved electron density .

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